3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Description

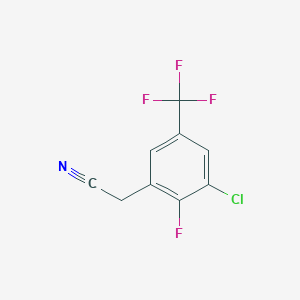

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 261762-48-5) is a halogenated aromatic nitrile with the molecular formula C₉H₄ClF₄N and a molecular weight of 245.6 g/mol. The compound features a benzene ring substituted with three electron-withdrawing groups: chlorine at position 3, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 5. The acetonitrile (-CH₂CN) moiety is attached to the aromatic core, enhancing its reactivity as a synthetic intermediate. This structure is critical in pharmaceutical and agrochemical synthesis, where halogenated nitriles serve as precursors for heterocycles or bioactive molecules .

Key properties include:

- High electronegativity due to multiple halogens.

- Lipophilicity imparted by the -CF₃ group.

- Metabolic stability from strong C-F and C-Cl bonds.

Properties

IUPAC Name |

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHAOUHLFDSYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378703 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-15-9 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves halogen exchange reactions. One common method is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrogen fluoride in the absence of a catalyst . This reaction occurs in the liquid phase and involves the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenylacetonitriles.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous halogenated phenylacetonitriles and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents (Position) | Key Applications | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | C₉H₄ClF₄N | 2-F, 3-Cl, 5-CF₃ | Pharmaceutical intermediates | 245.6 | Triple halogenation enhances reactivity |

| 5-Chloro-2-(trifluoromethyl)phenylacetonitrile | C₉H₅ClF₃N | 2-CF₃, 5-Cl | Organic synthesis reagent | 243.6 | Lacks fluorine; simpler substitution |

| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C₉H₅F₄N | 3-F, 5-CF₃ | Not explicitly reported | 227.1 | Missing chlorine; altered electronic effects |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile | C₈H₄ClF₃N₂ | Pyridine ring (3-Cl, 5-CF₃) | Agrochemical intermediates | 248.6 | Nitrogen heterocycle increases polarity |

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) and halogens (F, Cl) deactivate the aromatic ring, directing electrophilic substitution to specific positions. The fluorine atom’s small size and high electronegativity further polarize the ring, enhancing the nitrile group’s reactivity compared to non-fluorinated analogs .

- Heterocyclic Analog (Pyridine Derivative): Replacing the benzene ring with pyridine () introduces a nitrogen atom, increasing solubility in polar solvents and altering resonance effects. This makes the pyridine derivative more suitable for reactions requiring nucleophilic aromatic substitution .

Physicochemical Properties

- Solubility: The target compound’s lipophilicity (logP ~2.8) is higher than that of the pyridine derivative (logP ~1.9), making it more suitable for lipid-based formulations.

- Thermal Stability: The -CF₃ group increases thermal stability (decomposition temperature >200°C), outperforming analogs with methoxy or methyl groups () .

Research Findings and Industrial Relevance

- Synthetic Challenges: Introducing fluorine at position 2 requires specialized fluorination agents (e.g., Selectfluor), increasing production costs compared to non-fluorinated analogs .

Biological Activity

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

- Molecular Formula : C9H4ClF4N

- Molecular Weight : 237.58 g/mol

- CAS Number : 261763-15-9

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules. Such modifications often lead to improved interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, revealing promising results.

In Vitro Studies

-

Cell Lines Tested :

- A549 (lung cancer)

- HCT116 (colon cancer)

- PC3 (prostate cancer)

- A431 (skin cancer)

- HePG2 (liver cancer)

- Findings :

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of critical signaling pathways associated with tumor growth.

Apoptosis Induction

Studies have shown that the compound triggers apoptosis in cancer cells through the activation of caspase pathways, leading to increased levels of cleaved caspases in treated cells . This suggests that the compound may promote programmed cell death, a desirable trait for anticancer agents.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of phenylacetonitriles. The electronic characteristics imparted by this group facilitate stronger interactions with target proteins, which is crucial for their efficacy as therapeutic agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H4ClF4N |

| Molecular Weight | 237.58 g/mol |

| CAS Number | 261763-15-9 |

| IC50 Against PACA2 | 22.4 μM |

| IC50 Against HCT116 | 17.8 μM |

| Mechanism | Apoptosis induction |

| Key Oncogenes Down-regulated | EGFR, KRAS |

Study 1: Anticancer Efficacy in Animal Models

In a recent study, the efficacy of this compound was evaluated in vivo using rat models with induced breast cancer. The results indicated a significant reduction in tumor size following treatment with the compound compared to controls .

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies .

Q & A

Basic: What are the established synthetic routes for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile?

Answer:

The synthesis typically involves halogenation and cyanation steps. A common approach starts with a substituted benzene ring (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzene), followed by Friedel-Crafts alkylation or direct acetonitrile substitution. For example:

- Halogenation : Introduce fluorine and chlorine substituents via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or F₂ gas under controlled conditions .

- Cyanation : Install the acetonitrile group using KCN/CuCN in a nucleophilic aromatic substitution (SNAr) reaction, leveraging electron-withdrawing groups (e.g., trifluoromethyl) to activate the ring .

Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance yields. Confirm intermediates via GC-MS or HPLC .

Basic: What characterization techniques are critical for confirming its structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and coupling constants (e.g., J values for fluorine-proton interactions) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (223.55 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolve crystal structures to validate stereoelectronic effects of fluorine/chlorine substituents .

- FT-IR : Identify nitrile (C≡N stretch ~2250 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

Advanced: How can computational methods optimize its synthesis and reactivity predictions?

Answer:

- Quantum Chemical Calculations (DFT) : Predict reaction pathways (e.g., SNAr vs. EAS) by calculating activation energies and transition states. Tools like Gaussian or ORCA can model substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) .

- Reaction Design : Use ICReDD’s integrated computational-experimental workflows to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

- Machine Learning : Train models on existing halogenated nitrile datasets to predict regioselectivity in multi-step syntheses .

Advanced: How can researchers reconcile discrepancies in reported biological activity data?

Answer:

Conflicting biological data (e.g., enzyme inhibition vs. no activity) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength).

- Metabolic Stability : Fluorine substituents may alter pharmacokinetics; use LC-MS to track metabolite formation .

- Structural Analogues : Compare with derivatives (e.g., 2-chloro-3,5-bis(trifluoromethyl)benzonitrile) to isolate substituent-specific effects .

Methodology : Validate activity via dose-response curves (IC₅₀) and orthogonal assays (e.g., SPR for binding affinity) .

Basic: What is the compound’s reactivity toward nucleophiles and electrophiles?

Answer:

- Nucleophilic Attack : The nitrile group (C≡N) reacts with Grignard reagents (e.g., RMgX) to form ketones.

- Electrophilic Substitution : The trifluoromethyl group deactivates the ring, directing electrophiles (e.g., NO₂⁺) to the para position relative to chlorine .

- Fluorine Reactivity : Fluorine’s high electronegativity stabilizes adjacent positive charges, influencing intermediates in SNAr reactions .

Advanced: What role do fluorine atoms play in its thermodynamic stability and solubility?

Answer:

- Thermodynamic Stability : Fluorine’s inductive effect reduces electron density on the benzene ring, increasing resistance to oxidation .

- Solubility : Trifluoromethyl groups enhance lipophilicity (logP ~2.5), while nitrile groups improve solubility in polar aprotic solvents (e.g., acetonitrile) .

- Crystallography : Fluorine’s van der Waals radius (1.47 Å) influences packing efficiency, as seen in X-ray structures .

Basic: What are its non-commercial research applications?

Answer:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antiviral agents (e.g., analogs of FDA-approved fluorinated drugs) .

- Agrochemical Development : Serves as a precursor for herbicides targeting acetolactate synthase (ALS) .

- Material Science : Fluorinated nitriles act as monomers for high-performance polymers (e.g., heat-resistant resins) .

Advanced: How can QSAR models guide the design of bioactive analogs?

Answer:

- Descriptor Selection : Use Hammett constants (σ) for fluorine/chlorine substituents to predict electronic effects on bioactivity .

- 3D-QSAR (CoMFA/CoMSIA) : Map steric/electrostatic fields around the trifluoromethyl group to optimize binding to target proteins (e.g., CYP450 enzymes) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP and polar surface area .

Basic: How should the compound be stored to ensure stability?

Answer:

- Storage Conditions : Keep at –20°C in airtight, amber vials to prevent moisture absorption and photodegradation .

- Decomposition Risks : Hydrolysis of the nitrile group can occur in humid environments; monitor via FT-IR for C≡N band integrity .

Advanced: What mechanistic insights are needed to explain its regioselective reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between concerted (no KIE) and stepwise mechanisms (significant KIE) .

- In Situ Spectroscopy : Use Raman or UV-vis to track intermediate formation (e.g., Meisenheimer complexes in SNAr) .

- Cross-Coupling Reactions : Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the aromatic ring selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.